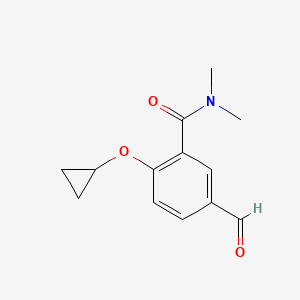![molecular formula C12H12N4O B14808929 [5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14808929.png)
[5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazol-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazol-2-yl]methanamine is a heterocyclic compound that features both indole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazol-2-yl]methanamine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring is synthesized through cyclization reactions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of Indole and Oxadiazole Rings: The indole and oxadiazole rings are coupled using appropriate linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the oxadiazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, [5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of [5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazol-2-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-indole-5-carbaldehyde
- 1-Methyl-1H-indol-6-yl)methanol
- Potassium trifluoro (1-methylindol-2-yl)borate
- 1-Methylindole-7-boronic acid
Uniqueness
What sets [5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazol-2-yl]methanamine apart from similar compounds is its unique combination of indole and oxadiazole rings. This dual-ring structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H12N4O |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
[5-(1-methylindol-2-yl)-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C12H12N4O/c1-16-9-5-3-2-4-8(9)6-10(16)12-15-14-11(7-13)17-12/h2-6H,7,13H2,1H3 |
InChI Key |
IYYBYHGFOVPFKW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NN=C(O3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14808860.png)
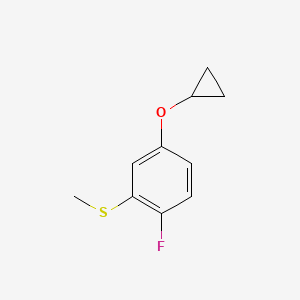

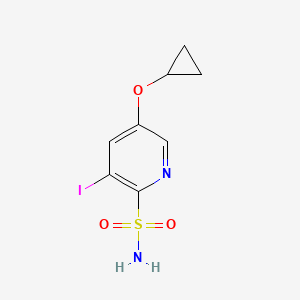
![[4-(4-cyanophenyl)phenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate](/img/structure/B14808875.png)
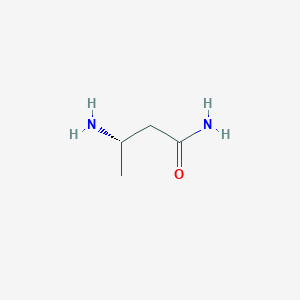
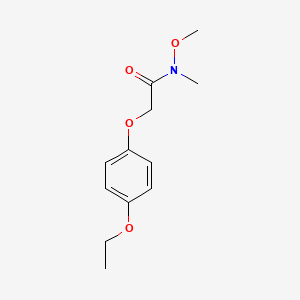
![(1S,2R)-5-(4-Chloro-1H-imidazo[4,5-C]pyridin-1-YL)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14808889.png)
![3-[(1S)-1-azidoethyl]-2-chloro-8-fluoro-quinoline](/img/structure/B14808892.png)
